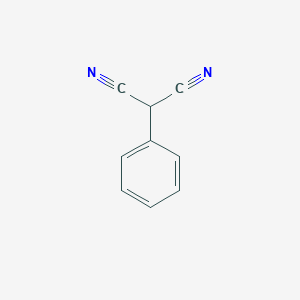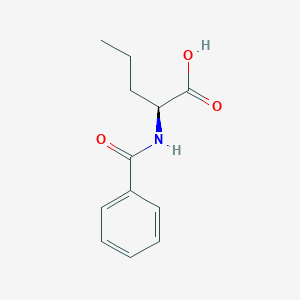
L-Iduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Iduronic acid: (IUPAC name: L-idopyranuronic acid) is a major uronic acid component of glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer, glucuronic acid . This compound is a pyranose sugar and is known for its unique ability to adopt multiple conformations in solution .
Mechanism of Action
Target of Action
L-Iduronic acid, also known as Iduronic acid, L- or this compound, sodium salt, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer glucuronic acid . The primary targets of this compound are these GAGs, which play crucial roles in various biological processes.
Mode of Action
This compound interacts with its targets, the GAGs, by being a structural component of these molecules . It may be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid (IdoA2S) . This modification can influence the interaction of GAGs with other molecules and affect their function.
Biochemical Pathways
This compound is involved in the biosynthesis of GAGs, specifically dermatan sulfate and heparin . These GAGs are part of larger biochemical pathways related to cellular communication, growth, and development. Changes in the structure of this compound, such as the addition of an O-sulfate group, can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the structure and function of GAGs . For example, it has been found that GAGs containing this compound were the only ones that inhibited respiratory syncytial virus (RSV) infection in cell culture .
Biochemical Analysis
Biochemical Properties
Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .
Cellular Effects
Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .
Molecular Mechanism
The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .
Temporal Effects in Laboratory Settings
It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .
Dosage Effects in Animal Models
Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .
Transport and Distribution
It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .
Subcellular Localization
It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of its synthesis. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: L-iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or sulfonates under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-iduronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Glucuronic acid: A carbon-5 epimer of L-iduronic acid, commonly found in glycosaminoglycans.
Galacturonic acid: Another uronic acid found in pectin and other polysaccharides.
Uniqueness: this compound is unique due to its ability to adopt multiple conformations in solution, which is not commonly observed in other uronic acids . This conformational flexibility allows it to interact with a wide range of biological molecules, making it a crucial component of glycosaminoglycans .
Properties
CAS No. |
2073-35-0 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-HNFCZKTMSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Synonyms |
L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


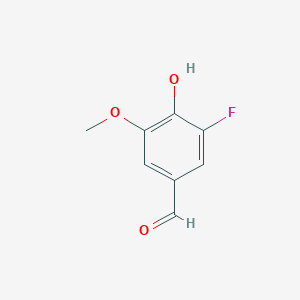
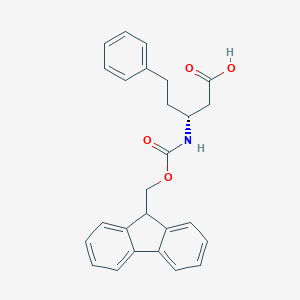
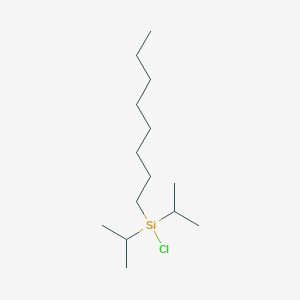

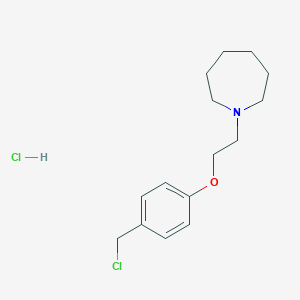
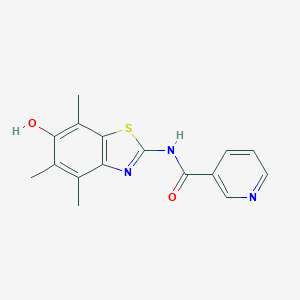
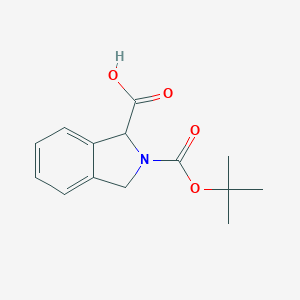
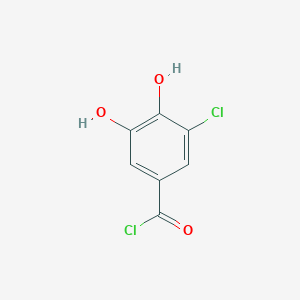
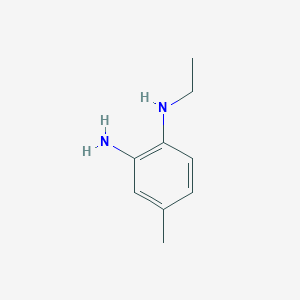
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)

